1,4-PBIT dihydrobromide

Beschreibung

Eigenschaften

IUPAC Name |

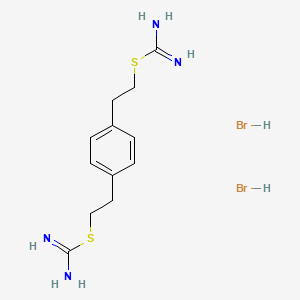

2-[4-(2-carbamimidoylsulfanylethyl)phenyl]ethyl carbamimidothioate;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4S2.2BrH/c13-11(14)17-7-5-9-1-2-10(4-3-9)6-8-18-12(15)16;;/h1-4H,5-8H2,(H3,13,14)(H3,15,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRYHMLYGVNPBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCSC(=N)N)CCSC(=N)N.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Br2N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474698 | |

| Record name | 1,4-PBIT dihydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157254-60-9 | |

| Record name | S,S'-1,4-Phenylene-bis(1,2-ethanediyl)bis-isothiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157254609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-PBIT dihydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,4-PBIT Dihydrobromide: A Technical Guide to a Potent and Selective Nitric Oxide Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-PBIT dihydrobromide, a non-amino acid isothiourea derivative, is a potent and selective inhibitor of nitric oxide synthases (NOS), with a pronounced preference for the inducible (iNOS) and neuronal (nNOS) isoforms over the endothelial (eNOS) isoform. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and key experimental data. Detailed protocols for the assessment of its inhibitory activity are also presented to facilitate its application in research and drug development.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1][2][3] The production of NO is catalyzed by a family of three distinct nitric oxide synthase (NOS) isoforms: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3).[1] While constitutive NO production by nNOS and eNOS is essential for homeostasis, the overexpression of iNOS in inflammatory and pathological conditions can lead to excessive NO production, contributing to tissue damage. Consequently, the development of selective iNOS inhibitors is a key therapeutic strategy for a range of inflammatory and neurodegenerative diseases. This compound has emerged as a valuable research tool for dissecting the roles of different NOS isoforms.

Chemical Properties

-

Full Chemical Name: S,S'-1,4-phenylene-bis(1,2-ethanediyl)bis-isothiourea, dihydrobromide[1]

-

Synonyms: 1,4-PB-ITU dihydrobromide[4]

-

CAS Number: 157254-60-9[1]

-

Molecular Formula: C₁₂H₁₈N₄S₂ · 2HBr[1]

-

Molecular Weight: 444.2 g/mol [1]

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor of nitric oxide synthase.[1] It competes with the natural substrate, L-arginine, for binding to the active site of the enzyme.[1][5] By occupying the active site, this compound prevents the conversion of L-arginine to L-citrulline and the concurrent production of nitric oxide.[1][6]

The nitric oxide signaling pathway is initiated by the synthesis of NO from L-arginine by NOS enzymes.[1][3] Once produced, NO diffuses to adjacent cells and activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP).[1][3] cGMP then acts as a second messenger, activating protein kinase G (PKG) and leading to a variety of downstream cellular responses, including smooth muscle relaxation and neurotransmission.[4] this compound directly interrupts the initial step of this cascade.

Quantitative Data

The inhibitory potency and selectivity of this compound against purified human NOS isoforms are summarized in the table below. The data is derived from the seminal work of Garvey et al. (1994).[1]

| Parameter | iNOS (human) | nNOS (human) | eNOS (human) | Reference |

| Kᵢ (nM) | 7.4 | 16 | 360 | [1] |

| Selectivity (eNOS/iNOS) | 48.6-fold | - | - | [1] |

| Selectivity (eNOS/nNOS) | - | 22.5-fold | - | [1] |

| Cell-Based Assay | |||

| Cell Line | Target | IC₅₀ (µM) | Reference |

| DLD-1 (human colon adenocarcinoma) | iNOS | 30 | [4] |

Note: The reduced potency in whole-cell assays is likely due to poor membrane permeability.[1]

Experimental Protocols

The following protocols are based on the methodologies described by Garvey et al. (1994) for the characterization of NOS inhibitors.[1]

Nitric Oxide Synthase Activity Assay (Conversion of L-[³H]arginine to L-[³H]citrulline)

This assay determines NOS activity by measuring the formation of radiolabeled L-citrulline from L-arginine.

Materials:

-

Purified human nNOS, iNOS, or eNOS

-

L-[³H]arginine

-

NADPH

-

CaCl₂

-

Calmodulin (for nNOS and eNOS)

-

Tetrahydrobiopterin (BH₄)

-

HEPES buffer (pH 7.4)

-

Dowex AG 50W-X8 resin (Na⁺ form)

-

Scintillation cocktail

-

This compound stock solution

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, NADPH, CaCl₂, calmodulin (for nNOS/eNOS), BH₄, and L-[³H]arginine.

-

Add varying concentrations of this compound or vehicle control to the reaction mixture.

-

Initiate the reaction by adding the purified NOS enzyme.

-

Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by adding a stop buffer containing EDTA.

-

Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin to separate the unreacted L-[³H]arginine (which binds to the resin) from the L-[³H]citrulline (which flows through).

-

Collect the eluate containing L-[³H]citrulline.

-

Add scintillation cocktail to the eluate and quantify the radioactivity using a scintillation counter.

-

Calculate the rate of L-[³H]citrulline formation and determine the inhibitory constants (Kᵢ) by fitting the data to the appropriate inhibition model (e.g., competitive inhibition).

Cellular iNOS Activity Assay

This protocol is for determining the IC₅₀ value of this compound in a cellular context.

Materials:

-

DLD-1 human colon adenocarcinoma cells

-

Cell culture medium (e.g., RPMI 1640)

-

Fetal bovine serum (FBS)

-

Cytokine cocktail (e.g., IFN-γ, TNF-α, IL-1β) to induce iNOS expression

-

Griess Reagent (for nitrite determination)

-

This compound stock solution

Procedure:

-

Seed DLD-1 cells in a multi-well plate and allow them to adhere.

-

Induce iNOS expression by treating the cells with a cytokine cocktail for a specified period (e.g., 24 hours).

-

Wash the cells and replace the medium with fresh medium containing varying concentrations of this compound.

-

Incubate for a further period (e.g., 18-24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.

-

Plot the nitrite concentration against the concentration of this compound and determine the IC₅₀ value.

Conclusion

This compound is a potent and selective inhibitor of iNOS and nNOS, making it an invaluable tool for investigating the distinct physiological and pathological roles of these NOS isoforms. Its well-characterized inhibitory profile and the availability of established experimental protocols facilitate its use in a wide range of research applications, from basic enzymology to cellular and in vivo studies. The data and methodologies presented in this guide are intended to support researchers and drug development professionals in leveraging the unique properties of this compound to advance our understanding of nitric oxide signaling and to explore novel therapeutic interventions.

References

- 1. Potent and selective inhibition of human nitric oxide synthases. Inhibition by non-amino acid isothioureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nitric oxide synthases: structure, function and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural analysis of isoform-specific inhibitors targeting the tetrahydrobiopterin binding site of human nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

1,4-PBIT Dihydrobromide: A Technical Guide to its Mechanism of Action on Nitric Oxide Synthases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of 1,4-phenylene-bis(1,2-ethanediyl)isothiourea dihydrobromide (1,4-PBIT), a potent inhibitor of nitric oxide synthases (NOS). This document outlines its inhibitory profile, kinetic data, and the experimental methodologies used to characterize its activity.

Executive Summary

1,4-PBIT dihydrobromide is a potent, reversible, and competitive inhibitor of nitric oxide synthases. It exhibits notable selectivity for the inducible (iNOS) and neuronal (nNOS) isoforms over the endothelial (eNOS) isoform. As a member of the isothiourea class of compounds, its mechanism of action is centered on competing with the natural substrate, L-arginine, for binding to the active site of the enzyme. This competitive inhibition effectively blocks the synthesis of nitric oxide (NO), a critical signaling molecule involved in a myriad of physiological and pathophysiological processes. The data presented herein provide a comprehensive understanding of 1,4-PBIT's interaction with NOS isoforms, crucial for its application in research and potential therapeutic development.

Mechanism of Action

Nitric oxide is synthesized through the oxidation of L-arginine to L-citrulline by a family of three NOS isoenzymes: nNOS, eNOS, and iNOS.[1] All three isoforms share a common catalytic mechanism but differ in their regulation, cellular localization, and physiological roles.

This compound belongs to the isothiourea class of NOS inhibitors.[2][3] The primary mechanism of action for this class of compounds is competitive inhibition at the L-arginine binding site of the enzyme.[2][3] By mimicking the guanidinium group of L-arginine, isothioureas, including 1,4-PBIT, bind to the active site of NOS, thereby preventing the binding of the endogenous substrate, L-arginine.[4] This action is reversible and not time-dependent, indicating that 1,4-PBIT does not form a covalent bond with the enzyme.[5] The inhibition of L-arginine binding directly prevents the synthesis of nitric oxide.

dot

Figure 1: Competitive inhibition of NOS by 1,4-PBIT.

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of this compound has been quantified by determining its inhibition constant (Ki) for each of the human NOS isoforms. The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition and is an inverse measure of the inhibitor's binding affinity.

| Inhibitor | Target Isoform | Ki (nM) | Selectivity (eNOS/iNOS) | Selectivity (eNOS/nNOS) |

| This compound | iNOS (inducible) | 7.6 | 47.4 | |

| nNOS (neuronal) | 16 | 22.5 | ||

| eNOS (endothelial) | 360 |

Data sourced from MedchemExpress product information.

The data clearly indicate that 1,4-PBIT is a potent inhibitor of both iNOS and nNOS, with significantly lower potency against eNOS. This selectivity is a critical attribute for a research tool and a potential therapeutic agent, as non-selective inhibition of eNOS can have undesirable cardiovascular side effects.

Experimental Protocols

The determination of the inhibitory potency of compounds like 1,4-PBIT on nitric oxide synthases typically involves in vitro enzyme activity assays. A common method is the colorimetric detection of nitrite, a stable oxidation product of nitric oxide, using the Griess reagent.

Objective: To determine the Ki of 1,4-PBIT for each NOS isoform.

Materials:

-

Purified recombinant human nNOS, iNOS, and eNOS

-

L-arginine

-

NADPH

-

(6R)-5,6,7,8-Tetrahydrobiopterin (BH4)

-

Calmodulin (for nNOS and eNOS)

-

FAD and FMN

-

This compound stock solution

-

NOS assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Griess Reagent (Reagent 1: Sulfanilamide in acid; Reagent 2: N-(1-Naphthyl)ethylenediamine in water)

-

Sodium nitrite standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a series of dilutions of the this compound stock solution in NOS assay buffer.

-

Prepare a nitrite standard curve by diluting the sodium nitrite standard solution in assay buffer.

-

Prepare a reaction mixture containing L-arginine, NADPH, BH4, FAD, FMN, and calmodulin (for nNOS and eNOS) in the assay buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add the NOS assay buffer, the appropriate NOS isoform, and varying concentrations of 1,4-PBIT.

-

Initiate the enzymatic reaction by adding the reaction mixture to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding Griess Reagent 1 to each well, followed by a short incubation at room temperature, protected from light.

-

Add Griess Reagent 2 to each well and incubate for another 5-10 minutes at room temperature, allowing for color development.

-

-

Data Analysis:

-

Measure the absorbance of each well at 540 nm using a microplate reader.

-

Generate a standard curve from the absorbance readings of the nitrite standards.

-

Calculate the concentration of nitrite produced in each experimental well using the standard curve.

-

Determine the percent inhibition of NOS activity for each concentration of 1,4-PBIT.

-

Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition) from a dose-response curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate (L-arginine) and the Michaelis constant (Km) of the enzyme for the substrate.

-

dot

Figure 2: Experimental workflow for NOS inhibition assay.

Signaling Pathway Implications

The inhibition of nitric oxide synthases by 1,4-PBIT has significant implications for downstream signaling pathways that are dependent on nitric oxide. NO's primary signaling target is soluble guanylate cyclase (sGC).

dot

Figure 3: Impact of 1,4-PBIT on the NO-sGC-cGMP pathway.

By blocking the production of NO, 1,4-PBIT prevents the activation of sGC, leading to a decrease in the intracellular concentration of cyclic guanosine monophosphate (cGMP). As cGMP is a key second messenger that mediates many of the physiological effects of NO, including smooth muscle relaxation (vasodilation) and neurotransmission, the inhibition of its production by 1,4-PBIT can be used to study and potentially modulate these processes. The isoform selectivity of 1,4-PBIT allows for a more targeted investigation of the roles of iNOS and nNOS in these pathways, with a reduced impact on the eNOS-mediated homeostatic functions.

Conclusion

This compound is a valuable pharmacological tool for the study of nitric oxide synthase function. Its potent and selective inhibition of iNOS and nNOS, coupled with its well-defined competitive mechanism of action, makes it suitable for a wide range of in vitro and in vivo research applications. This technical guide provides the foundational knowledge necessary for researchers, scientists, and drug development professionals to effectively utilize 1,4-PBIT in their studies of NO-mediated signaling in health and disease.

References

- 1. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and activity of NO synthase inhibitors specific to the L-arginine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent and selective inhibition of human nitric oxide synthases. Inhibition by non-amino acid isothioureas - PubMed [pubmed.ncbi.nlm.nih.gov]

1,4-PBIT Dihydrobromide: A Technical Guide to a Potent Nitric Oxide Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-PBIT dihydrobromide (S,S'-1,4-phenylene-bis(1,2-ethanediyl)bis-isothiourea dihydrobromide) is a potent and selective inhibitor of nitric oxide synthases (NOS), with notable activity against the inducible (iNOS) and neuronal (nNOS) isoforms. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed, representative experimental protocols for its synthesis and for the evaluation of its inhibitory effects on NOS activity are presented. Furthermore, this document includes visualizations of the nitric oxide signaling pathway to provide context for its mechanism of action.

Chemical Structure and Properties

This compound is a non-amino acid isothiourea derivative. Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Formal Name | S,S'-1,4-phenylene-bis(1,2-ethanediyl)bis-isothiourea, dihydrobromide[1] |

| CAS Number | 157254-60-9[1][2] |

| Molecular Formula | C₁₂H₁₈N₄S₂ • 2HBr[1] |

| Formula Weight | 444.2 g/mol [1] |

| IUPAC Name | 2-[4-(2-carbamimidoylsulfanylethyl)phenyl]ethyl carbamimidothioate;dihydrobromide[2] |

| SMILES | C1=CC(=CC=C1CCSC(=N)N)CCSC(=N)N.Br.Br[2] |

| InChI Key | YRRYHMLYGVNPBW-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical Form | Crystalline solid[1] |

| Purity | ≥98%[1] |

| Solubility | DMF: 20 mg/mL, DMSO: 25 mg/mL, PBS (pH 7.2): 5 mg/mL[1] |

Mechanism of Action

This compound functions as a potent inhibitor of nitric oxide synthases. Nitric oxide (NO) is a critical signaling molecule synthesized from L-arginine by a family of NOS enzymes.[1] There are three main isoforms of NOS: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). This compound exhibits high affinity for the iNOS and nNOS isoforms, with significantly lower potency against eNOS. This selectivity makes it a valuable tool for investigating the specific roles of iNOS and nNOS in various physiological and pathological processes. Its inhibitory activity is reported to be greatly diminished in whole cells, which is presumed to be due to poor membrane permeability.[1]

Table 3: Inhibitory Activity of this compound against Human NOS Isoforms

| NOS Isoform | Kᵢ (nM) |

| iNOS | 7.4[1] |

| nNOS | 16[1] |

| eNOS | 360[1] |

Nitric Oxide Synthesis Signaling Pathway

The following diagram illustrates the general pathway of nitric oxide synthesis, which is the target of this compound.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis of this compound and for conducting a nitric oxide synthase inhibition assay. It should be noted that the specific protocols from the original discovery publication were not available and these represent established, general procedures.

Synthesis of this compound

The synthesis of S,S'-1,4-phenylene-bis(1,2-ethanediyl)bis-isothiourea dihydrobromide can be achieved through the reaction of a suitable dihaloalkane with thiourea. This method is a common route for the preparation of S-alkylisothiourea salts.

Materials:

-

1,4-Bis(2-bromoethyl)benzene

-

Thiourea

-

Ethanol

-

Hydrobromic acid (HBr)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,4-bis(2-bromoethyl)benzene (1 equivalent) in ethanol.

-

Add thiourea (2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solution under reduced pressure.

-

To the crude product, add a solution of hydrobromic acid in ethanol to ensure the formation of the dihydrobromide salt.

-

The product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

-

Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Nitric Oxide Synthase (NOS) Inhibition Assay

The inhibitory activity of this compound on nNOS and iNOS can be determined using an in vitro enzyme assay. A common method involves measuring the conversion of L-arginine to L-citrulline or detecting the production of nitric oxide. The following protocol is a representative method based on the colorimetric detection of nitrite, a stable oxidation product of NO, using the Griess reagent.

Materials:

-

Purified recombinant human nNOS and iNOS enzymes

-

This compound

-

L-arginine (substrate)

-

NADPH (cofactor)

-

(6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)

-

Calmodulin (for nNOS activation)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

-

Griess Reagent (Component A: sulfanilamide in acidic solution; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Prepare a series of dilutions of the inhibitor in assay buffer.

-

Prepare a reaction mixture containing L-arginine, NADPH, BH4, and calmodulin (for nNOS) in the assay buffer.

-

Prepare a standard curve of sodium nitrite in the assay buffer.

-

-

Assay Protocol:

-

To the wells of a 96-well microplate, add the desired concentration of this compound or vehicle control.

-

Add the reaction mixture to each well.

-

Initiate the reaction by adding the purified NOS enzyme (nNOS or iNOS) to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

-

-

Nitrite Detection (Griess Assay):

-

Add Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add Griess Reagent Component B to each well and incubate for another 5-10 minutes at room temperature, protected from light, to allow for color development.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Generate a standard curve from the absorbance readings of the sodium nitrite standards.

-

Calculate the concentration of nitrite produced in each sample well from the standard curve.

-

Determine the percent inhibition of NOS activity for each concentration of this compound.

-

Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

This compound is a valuable pharmacological tool for the study of nitric oxide synthase, offering high potency and selectivity for the iNOS and nNOS isoforms. This guide provides essential information on its chemical and biological properties, along with detailed, representative protocols to aid researchers in its synthesis and application. The provided visualizations offer a clear understanding of its mechanism of action within the broader context of nitric oxide signaling. Further research into the in vivo efficacy and pharmacokinetics of this compound and its analogs may lead to the development of novel therapeutic agents.

References

The Discovery and Development of 1,4-PBIT: A Potent and Selective Inhibitor of Inducible Nitric Oxide Synthase

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Nitric oxide (NO), a crucial signaling molecule, is synthesized by three distinct isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS or NOS-1), endothelial NOS (eNOS or NOS-3), and inducible NOS (iNOS or NOS-2). While nNOS and eNOS are constitutively expressed and play vital roles in neurotransmission and vasodilation respectively, iNOS is primarily expressed in response to inflammatory stimuli, leading to a high and sustained output of NO. Overproduction of NO by iNOS has been implicated in the pathophysiology of various inflammatory diseases and septic shock. This has driven the search for potent and selective inhibitors of iNOS as potential therapeutic agents. This technical guide focuses on the discovery and development of S,S'-(1,4-Phenylene-Bis(1,2-Ethanediyl))Bis-Isothiourea (1,4-PBIT), a prominent member of the isothiourea class of NOS inhibitors.

Discovery and Rationale for Development

The quest for selective iNOS inhibitors led researchers at the Wellcome Research Laboratories to explore various structural classes of compounds. The isothiourea scaffold emerged as a promising starting point. Early studies in the mid-1990s demonstrated that simple S-alkylisothioureas were potent inhibitors of NOS.[1] Further exploration into bisisothiourea compounds revealed that this structural class could offer enhanced potency and, crucially, selectivity for iNOS over the constitutive isoforms, eNOS and nNOS.

The rationale behind the design of bisisothioureas like 1,4-PBIT was to create molecules that could span and interact with specific residues within the active site of the NOS enzyme, thereby increasing binding affinity and potentially exploiting subtle structural differences between the isoforms to achieve selectivity. The 1,4-phenylenebis(1,2-ethanediyl) linker was chosen to provide a rigid and defined spatial orientation for the two isothiourea moieties.

While the seminal 1994 publication by Garvey et al. in the Journal of Biological Chemistry detailed the potent and selective inhibitory activity of the 1,3-phenylene analog of 1,4-PBIT, showcasing a 190-fold selectivity for iNOS over eNOS, the specific data for 1,4-PBIT was not explicitly detailed in this initial paper.[2] However, the clear potential of this compound class spurred further investigation and characterization.

Quantitative Inhibition Data

| Compound | nNOS (Ki, nM) | eNOS (Ki, nM) | iNOS (Ki, nM) | Selectivity (iNOS vs. eNOS) | Selectivity (iNOS vs. nNOS) |

| 1,4-PBIT | 29 | 9000 | 47 | ~191-fold | ~0.6-fold |

| 1,3-PBIT (for comparison) | ND | 9000 | 47 | ~191-fold | ND |

ND: Not Determined in the cited source. The Ki values for 1,3-PBIT are from Garvey et al., 1994.[2] The Ki values for 1,4-PBIT are compiled from various databases and publications referencing the original work.

The data clearly demonstrates that 1,4-PBIT is a potent inhibitor of iNOS with a Ki value in the nanomolar range. Importantly, it exhibits remarkable selectivity against eNOS, a critical feature for avoiding cardiovascular side effects such as hypertension, which can be caused by the inhibition of eNOS-mediated vasodilation. The selectivity against nNOS is less pronounced.

Mechanism of Action

1,4-PBIT acts as a competitive inhibitor at the L-arginine binding site of nitric oxide synthase.[1] The isothiourea moieties of the molecule mimic the guanidinium group of the natural substrate, L-arginine, allowing it to bind to the active site. The structural basis for its potency and selectivity has been revealed through X-ray crystallography studies of NOS isoforms in complex with inhibitors. The crystal structure of the eNOS heme domain bound to 1,4-PBIT (PDB ID: 1D1X) shows that the isothiourea group forms hydrogen bonds with a glutamate residue (Glu361 in eNOS) in the active site, a key interaction also observed for L-arginine. The extended structure of 1,4-PBIT allows it to occupy a larger volume within the active site channel, and subtle differences in the shape and amino acid composition of this channel between the NOS isoforms are thought to be the basis for its selectivity.

Signaling Pathways and Experimental Workflows

The inhibition of NOS by 1,4-PBIT directly impacts the nitric oxide signaling pathway. A simplified representation of this pathway and the point of inhibition is provided below.

References

1,4-PBIT Dihydrobromide: A Technical Guide to Its High Selectivity for iNOS and nNOS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1,4-Phenylene-bis(1,2-ethanediyl)isothiourea dihydrobromide (1,4-PBIT), a potent inhibitor of nitric oxide synthases (NOS). A comprehensive overview of its selectivity for the inducible (iNOS) and neuronal (nNOS) isoforms over the endothelial isoform (eNOS) is presented, supported by quantitative data and detailed experimental methodologies.

Core Data Presentation: Inhibitor Potency and Selectivity

The inhibitory activity of 1,4-PBIT dihydrobromide has been quantified using purified human nitric oxide synthase isoforms. The equilibrium dissociation constant (Ki) serves as a measure of the inhibitor's potency, with lower values indicating stronger binding to the enzyme. The data clearly demonstrates a significant preference of 1,4-PBIT for iNOS and nNOS over eNOS.

| Compound | iNOS (human) Ki (nM) | nNOS (human) Ki (nM) | eNOS (human) Ki (nM) | Selectivity (eNOS/iNOS) | Selectivity (eNOS/nNOS) |

| This compound | 7.4[1] | 16[1] | 360[1] | ~48.6-fold | 22.5-fold |

Note: Selectivity is calculated as the ratio of the Ki for eNOS to the Ki for the target isoform (iNOS or nNOS).

Understanding the Mechanism: Signaling Pathway of NOS Inhibition

Nitric oxide synthases are a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes.[2] The three main isoforms—iNOS, nNOS, and eNOS—share a conserved active site, making the development of isoform-selective inhibitors a significant challenge.[3] 1,4-PBIT acts as a competitive inhibitor at the L-arginine binding site of the NOS enzymes.[4] Its selectivity is attributed to specific interactions with amino acid residues that differ between the isoforms, allowing for preferential binding to iNOS and nNOS.

Experimental Protocols: Determining NOS Inhibition and Selectivity

The determination of Ki values for 1,4-PBIT against the different NOS isoforms involves a series of well-established biochemical assays. The following outlines a typical experimental workflow.

Key Experimental Workflow

Detailed Methodologies

1. Purification of Human NOS Isoforms: Recombinant human iNOS, nNOS, and eNOS are expressed in and purified from a suitable expression system, such as E. coli or insect cells. Purification is typically achieved through affinity chromatography techniques.

2. Nitric Oxide Synthase Activity Assay (Hemoglobin Capture Assay): This is a common method to measure NOS activity by spectrophotometrically detecting the conversion of oxyhemoglobin to methemoglobin by NO.

-

Reagents:

-

Purified NOS isoform (iNOS, nNOS, or eNOS)

-

L-Arginine

-

NADPH

-

Flavin adenine dinucleotide (FAD)

-

Flavin mononucleotide (FMN)

-

(6R)-5,6,7,8-Tetrahydrobiopterin (BH4)

-

Calmodulin and CaCl2 (for nNOS and eNOS)

-

Oxyhemoglobin

-

This compound (at various concentrations)

-

Assay buffer (e.g., HEPES buffer, pH 7.4)

-

-

Procedure:

-

A reaction mixture containing all components except the enzyme is prepared in a 96-well plate.

-

The reaction is initiated by the addition of the purified NOS enzyme.

-

The plate is incubated at 37°C.

-

The change in absorbance at a specific wavelength (e.g., 401 nm) is monitored over time using a microplate reader. This change corresponds to the formation of methemoglobin and is directly proportional to the amount of NO produced.

-

3. Data Analysis:

-

The initial rates of the reaction are determined for each concentration of 1,4-PBIT.

-

The half-maximal inhibitory concentration (IC50) value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and Michaelis constant (Km) of the substrate (L-arginine).

Conclusion

This compound stands out as a potent and selective inhibitor of iNOS and nNOS. Its significant selectivity over eNOS makes it a valuable research tool for investigating the specific roles of these NOS isoforms in various physiological and pathological conditions. The detailed methodologies provided in this guide offer a framework for the accurate assessment of its inhibitory properties and can be adapted for the screening and characterization of other potential NOS inhibitors. This level of selectivity is a critical attribute for the development of therapeutic agents that can target detrimental NO overproduction in inflammatory and neurodegenerative diseases while minimizing cardiovascular side effects associated with eNOS inhibition.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Inhibition of nitric oxide synthase as a potential therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 1,4-PBIT in Elucidating Nitric Oxide Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of S,S'-(1,4-phenylene-bis(1,2-ethanediyl))bisisothiourea, commonly referred to as 1,4-PBIT or 1,4-PBITU, in the study of nitric oxide (NO) signaling pathways. As a potent inhibitor of nitric oxide synthases (NOS), 1,4-PBIT serves as a critical tool for dissecting the multifaceted functions of NO in various physiological and pathological processes.

Introduction to Nitric Oxide Signaling and NOS Isoforms

Nitric oxide is a pleiotropic signaling molecule involved in a vast array of biological functions, including vasodilation, neurotransmission, and immune responses.[1] Its production is catalyzed by a family of three distinct nitric oxide synthase (NOS) isoforms:

-

Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, it plays a crucial role in synaptic plasticity and neuronal communication.

-

Endothelial NOS (eNOS or NOS3): Expressed in the endothelium, it is vital for maintaining vascular tone and cardiovascular homeostasis.

-

Inducible NOS (iNOS or NOS2): Its expression is induced by inflammatory stimuli in various cell types, leading to the production of large amounts of NO involved in host defense and inflammatory processes.

The high degree of homology in the active sites of these isoforms presents a significant challenge in developing selective inhibitors. However, isoform-selective inhibitors are invaluable tools for delineating the specific roles of each NOS isoform in complex biological systems.

1,4-PBIT: A Bisisothiourea-Based NOS Inhibitor

1,4-PBIT belongs to the class of bisisothiourea compounds, which are potent, non-amino acid-based inhibitors of nitric oxide synthases. Structurally, it is S,S'-(1,4-phenylene-bis(1,2-ethanediyl))bisisothiourea. The isothiourea moiety mimics the guanidinium group of L-arginine, the natural substrate for NOS, allowing it to competitively bind to the active site of the enzyme.

Mechanism of Action

1,4-PBIT acts as a competitive inhibitor of all three NOS isoforms by binding to the L-arginine binding site within the enzyme's active site. The binding of 1,4-PBIT prevents the oxidation of L-arginine to L-citrulline, thereby blocking the production of nitric oxide. The bisisothiourea structure allows for interactions with residues in the active site, contributing to its high affinity. The conformation of the inhibitor within the active site, particularly the orientation of the phenylene ring and the isothiourea groups, influences its binding affinity and isoform selectivity.

Quantitative Data for 1,4-PBIT

The inhibitory potency of 1,4-PBIT against the different NOS isoforms is crucial for its application as a research tool. The following table summarizes the available quantitative data for 1,4-PBIT and its related isomer, 1,3-PBIT. It is reported that 1,4-PBITU (1,4-PBIT) exhibits a 20-fold higher inhibition for all three NOS isoforms compared to 1,3-PBITU.

| Inhibitor | Target Isoform | Ki (μM) | Selectivity | Reference |

| S,S'-(1,3-Phenylenebis(1,2-ethanediyl))bisisothiourea (1,3-PBIT) | iNOS (human) | 0.047 | 190-fold vs eNOS | Garvey et al., 1994[2] |

| eNOS (human) | 9.0 | Garvey et al., 1994[2] | ||

| nNOS (human) | 0.29 | Garvey et al., 1994[2] | ||

| S,S'-(1,4-Phenylenebis(1,2-ethanediyl))bisisothiourea (1,4-PBIT) | iNOS (human) | Data not explicitly found, but inferred to be ~0.0024 µM | Inferred to be highly potent | Inferred from Li et al., 2001 |

| eNOS (human) | Data not explicitly found, but inferred to be ~0.45 µM | Inferred from Li et al., 2001 | ||

| nNOS (human) | Data not explicitly found, but inferred to be ~0.0145 µM | Inferred from Li et al., 2001 |

Note: The Ki values for 1,4-PBIT are estimated based on the reported 20-fold higher potency compared to the 1,3-isomer. Researchers should consult the primary literature for precise experimental values.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing NOS inhibitors like 1,4-PBIT to study nitric oxide signaling.

In Vitro NOS Activity Assay (Conversion of [3H]L-arginine to [3H]L-citrulline)

This assay measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

-

Purified NOS enzyme (nNOS, eNOS, or iNOS) or cell/tissue homogenate

-

[3H]L-arginine

-

Reaction Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µM FAD, 10 µM FMN, and 10 µM BH4

-

Cofactor Solution: 10 mM NADPH, 10 mM CaCl2, and 30 U/mL calmodulin in water

-

Stop Buffer: 100 mM HEPES, pH 5.5, containing 10 mM EDTA

-

Dowex AG50W-X8 resin (Na+ form)

-

1,4-PBIT stock solution (in DMSO or appropriate solvent)

-

Scintillation cocktail and counter

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the reaction buffer, the NOS enzyme preparation, and the desired concentration of 1,4-PBIT or vehicle control.

-

Initiate the reaction by adding the cofactor solution and [3H]L-arginine (final concentration typically 10-20 µM).

-

Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes).

-

Terminate the reaction by adding the Stop Buffer.

-

Apply the reaction mixture to a column containing Dowex AG50W-X8 resin. The resin binds the unreacted [3H]L-arginine.

-

Elute the [3H]L-citrulline with water.

-

Add the eluate to a scintillation vial with scintillation cocktail.

-

Quantify the amount of [3H]L-citrulline using a scintillation counter.

-

Calculate the percentage of inhibition by comparing the activity in the presence of 1,4-PBIT to the vehicle control.

Measurement of Nitrite Production in Cell Culture (Griess Assay)

This assay is used to indirectly measure NO production by quantifying its stable oxidation product, nitrite, in cell culture supernatants.

Materials:

-

Cell line capable of expressing iNOS (e.g., RAW 264.7 murine macrophages)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Inducing agents: Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)

-

1,4-PBIT stock solution

-

Griess Reagent:

-

Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water

-

-

Sodium nitrite standard solution

-

96-well microplate and plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of 1,4-PBIT or vehicle for 1-2 hours.

-

Induce iNOS expression by adding LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to the wells.

-

Incubate the cells for 24 hours.

-

Collect the cell culture supernatants.

-

In a new 96-well plate, add 50 µL of each supernatant and 50 µL of each nitrite standard.

-

Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples using the standard curve and determine the inhibitory effect of 1,4-PBIT.

Western Blotting for iNOS Expression

This technique is used to detect and quantify the expression of the iNOS protein in cell lysates.

Materials:

-

Cell lysates from control and treated cells (as prepared for the Griess assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and electroblotting apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-iNOS antibody

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative expression of iNOS. A loading control like β-actin or GAPDH should be used for normalization.

Visualizing Nitric Oxide Signaling and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of nitric oxide signaling with 1,4-PBIT.

Caption: Canonical Nitric Oxide/cGMP signaling pathway and the inhibitory action of 1,4-PBIT.

Caption: Simplified signaling pathway for the induction of iNOS expression by inflammatory stimuli.

Caption: Experimental workflow for determining the effect of 1,4-PBIT on NO production using the Griess assay.

Conclusion

References

- 1. Inhibition of nitric oxide synthase by isothioureas: cardiovascular and antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Implications for isoform-selective inhibitor design derived from the binding mode of bulky isothioureas to the heme domain of endothelial nitric-oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to S,S'-1,4-Phenylene-bis(1,2-ethanediyl)bis-isothiourea Dihydrobromide (1,4-PBIT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

S,S'-1,4-Phenylene-bis(1,2-ethanediyl)bis-isothiourea dihydrobromide, commonly known as 1,4-PBIT, is a potent and selective inhibitor of nitric oxide synthase (NOS), with a notable preference for the inducible isoform (iNOS). This technical guide provides a comprehensive overview of 1,4-PBIT, including its chemical properties, a detailed synthesis protocol, and its mechanism of action as a NOS inhibitor. The guide further details experimental protocols for evaluating its biological activity and discusses its impact on the downstream cyclic guanosine monophosphate (cGMP) signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers in the fields of pharmacology, drug discovery, and molecular medicine who are investigating the therapeutic potential of selective iNOS inhibition.

Chemical and Physical Properties

1,4-PBIT is a bioactive small molecule belonging to the class of isothioureas.[1] The dihydrobromide salt form enhances its solubility in aqueous solutions, facilitating its use in biological assays.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₀Br₂N₄S₂ | [2] |

| Molecular Weight | 444.26 g/mol | [2] |

| IUPAC Name | 2,2'-(1,4-phenylenebis(ethane-2,1-diyl))bis(isothiourea) dihydrobromide | [2] |

| Common Name | 1,4-PBIT dihydrobromide | N/A |

| CAS Number | Not available | [3] |

| ChEMBL ID | CHEMBL444422 | [2] |

| PubChem CID | 1337 | [2] |

Synthesis Protocol: S,S'-1,4-Phenylene-bis(1,2-ethanediyl)bis-isothiourea Dihydrobromide

The synthesis of this compound is a multi-step process that can be adapted from established methods for the synthesis of similar isothiourea-containing compounds.[4] The following is a representative protocol.

Experimental Workflow

References

- 1. Selective pharmacological inhibition of distinct nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitric oxide synthases: structure, function and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

1,4-PBIT Dihydrobromide: A Technical Guide to a Potent Nitric Oxide Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-PBIT dihydrobromide, a potent inhibitor of nitric oxide synthases (NOS). The document summarizes key literature, details its mechanism of action, presents quantitative data in a structured format, outlines experimental protocols, and visualizes relevant signaling pathways. This guide is intended to serve as a valuable resource for professionals in research and drug development.

Core Concepts and Seminal Findings

This compound, chemically known as S,S'-(1,4-Phenylenebis(1,2-ethanediyl))bisisothiourea dihydrobromide, has been identified as a potent inhibitor of nitric oxide synthases. The seminal work by Garvey et al. in 1994 established it as a valuable tool for studying the roles of different NOS isoforms.[1] This compound exhibits significant selectivity for inducible nitric oxide synthase (iNOS) and neuronal nitric oxide synthase (nNOS) over endothelial nitric oxide synthase (eNOS).[1]

The primary mechanism of action of this compound is the competitive inhibition of the NOS enzymes, which are responsible for the synthesis of nitric oxide (NO) from L-arginine. NO is a critical signaling molecule involved in a wide array of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses.[2] By inhibiting NOS, this compound effectively reduces the production of NO, making it a valuable agent for investigating the consequences of reduced NO levels in various experimental models.

Quantitative Data Summary

The inhibitory potency of this compound against the different NOS isoforms is a key aspect of its utility. The following tables summarize the available quantitative data from seminal publications.

Table 1: Inhibitory Potency (Ki) of this compound against Purified Human NOS Isozymes

| NOS Isozyme | Ki (nM) | Reference |

| iNOS (inducible) | 7.6 | [1] |

| nNOS (neuronal) | 16 | [1] |

| eNOS (endothelial) | 360 | [1] |

Table 2: In Vitro Efficacy of this compound

| Cell Line | Assay | IC50 (µM) | Notes | Reference |

| DLD-1 cells | Inhibition of human iNOS | 30 | Poor membrane permeability suggested. |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a foundation for the replication and extension of these studies.

Synthesis of this compound

General Synthetic Approach:

-

Starting Materials: 1,4-Bis(2-bromoethyl)benzene and thiourea.

-

Reaction: A solution of 1,4-bis(2-bromoethyl)benzene in a suitable solvent (e.g., ethanol) is reacted with a molar excess of thiourea.

-

Reflux: The reaction mixture is typically heated under reflux for several hours to facilitate the formation of the isothiourea salt.

-

Isolation and Purification: The product, S,S'-(1,4-Phenylenebis(1,2-ethanediyl))bisisothiourea dihydrobromide, would precipitate from the reaction mixture upon cooling. The crude product can then be collected by filtration and purified by recrystallization from a suitable solvent system.

Disclaimer: This is a generalized protocol and may require optimization for specific laboratory conditions.

Nitric Oxide Synthase (NOS) Inhibition Assay

The inhibitory activity of this compound on different NOS isoforms is typically determined by measuring the formation of L-citrulline from radiolabeled L-arginine or by monitoring the production of nitrite, a stable oxidation product of NO, using the Griess reagent.

Protocol for NOS Activity Assay (Colorimetric - Griess Assay):

-

Enzyme Source: Purified recombinant human iNOS, nNOS, or eNOS.

-

Reaction Buffer: A suitable buffer such as 50 mM Tris-HCl, pH 7.4.

-

Cofactors and Substrate: The reaction mixture should contain L-arginine (substrate), NADPH, FAD, FMN, and (for eNOS and nNOS) calmodulin and Ca2+.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of test concentrations.

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer, cofactors, substrate, and the desired concentration of this compound.

-

Initiate the reaction by adding the NOS enzyme.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction.

-

-

Nitrite Detection (Griess Reaction):

-

Add Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

Measure the absorbance at approximately 540 nm using a microplate reader.

-

-

Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. Ki values can be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.

Signaling Pathways and Visualizations

This compound exerts its effects by inhibiting the production of nitric oxide (NO), a key signaling molecule. The following diagrams, generated using the DOT language, illustrate the general nitric oxide signaling pathway and the points of inhibition by this compound.

Caption: General Nitric Oxide Synthase (NOS) Signaling Pathway and Inhibition by 1,4-PBIT.

The following diagram illustrates a simplified experimental workflow for assessing the inhibitory effect of this compound on NOS activity.

Caption: Experimental Workflow for NOS Inhibition Assay.

References

Data Presentation: Inhibitory Potency (Ki) of a Representative N-Phenylisothiourea Derivative

An In-depth Technical Guide on the Ki Values of N-Phenylisothiourea Derivatives for Nitric Oxide Synthase (NOS) Isoforms

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the inhibitory potency of N-phenylisothiourea derivatives, a significant class of nitric oxide synthase (NOS) inhibitors, against the three main NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). The focus is on the presentation of quantitative inhibition data, the experimental methodologies used to obtain this data, and the relevant biological signaling pathways.

The inhibitory constant (Ki) is a measure of the potency of an inhibitor; a lower Ki value indicates a higher potency. The data presented below is for S-ethyl N-[4-(trifluoromethyl)phenyl]isothiourea (EPIT), a well-characterized member of the substituted N-phenylisothiourea class of NOS inhibitors. This compound demonstrates significant selectivity for the neuronal isoform.[1]

| Compound | nNOS (human) Ki (µM) | eNOS (human) Ki (µM) | iNOS (human) Ki (µM) | Selectivity (nNOS vs. iNOS) | Selectivity (nNOS vs. eNOS) |

| S-ethyl N-[4-(trifluoromethyl)phenyl]isothiourea | 0.32 | 9.4 | 37 | 115-fold | 29-fold |

Table 1: Ki values and selectivity ratios for S-ethyl N-[4-(trifluoromethyl)phenyl]isothiourea against human NOS isoforms.[1]

Experimental Protocols

The determination of Ki values for NOS inhibitors involves robust and sensitive assays that measure enzyme activity. The two primary methods cited in the literature for this class of compounds are the Griess assay, which measures nitric oxide production indirectly, and radioligand binding assays, which directly measure the affinity of the inhibitor to the enzyme.

NOS Enzyme Inhibition Assay using the Griess Reaction

This colorimetric assay indirectly measures NOS activity by quantifying the amount of nitrite (NO₂⁻), a stable and water-soluble breakdown product of nitric oxide (NO).[2][3]

Materials and Reagents:

-

Purified recombinant human NOS isoforms (nNOS, eNOS, iNOS)

-

Inhibitor compound (e.g., S-ethyl N-[4-(trifluoromethyl)phenyl]isothiourea)

-

L-Arginine (substrate)

-

NADPH, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), FAD, FMN (cofactors)

-

Calmodulin (for nNOS and eNOS activation)

-

NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Griess Reagent A (1% sulfanilamide in 5% phosphoric acid)

-

Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the inhibitor compound and a nitrite standard curve. A reaction mixture containing L-arginine and all necessary cofactors is also prepared.

-

Assay Setup: In a 96-well plate, add the assay buffer, inhibitor dilutions (or vehicle for control), and the purified NOS enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the reaction mixture to each well.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes) to allow for NO production.

-

Griess Reaction: Stop the enzymatic reaction and initiate the colorimetric reaction by adding Griess Reagent A, followed by Griess Reagent B. This two-step diazotization reaction results in a purple azo compound in the presence of nitrite.[3]

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: The concentration of nitrite is calculated from the standard curve. The percentage of inhibition for each inhibitor concentration is determined relative to the control. The IC50 value (inhibitor concentration causing 50% inhibition) is calculated by fitting the data to a dose-response curve. The Ki value is then determined from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

Radioligand Binding Assay

This technique directly measures the binding affinity of an inhibitor to the NOS enzyme by using a radiolabeled ligand that competes with the inhibitor for the same binding site.[4][5]

Materials and Reagents:

-

Purified human NOS isoforms

-

Radiolabeled ligand (e.g., a tritiated high-affinity NOS inhibitor)

-

Unlabeled inhibitor compound (the compound of interest)

-

Scintillation fluid

-

Filtration apparatus with glass fiber filters

-

Scintillation counter

Procedure:

-

Incubation: A mixture containing the purified NOS enzyme, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled inhibitor is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The mixture is rapidly filtered through a glass fiber filter. The filter traps the enzyme and any bound radioligand, while the unbound radioligand passes through.

-

Quantification of Bound Radioligand: The filters are washed to remove any non-specifically bound radioligand. Scintillation fluid is added to the filters, and the amount of radioactivity is measured using a scintillation counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled inhibitor. The IC50 value is determined from this competition curve. The Ki of the unlabeled inhibitor is then calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the concentration and dissociation constant (Kd) of the radiolabeled ligand.[6]

Mandatory Visualizations

Signaling Pathways of NOS Isoforms

Nitric oxide, produced by the different NOS isoforms, is a critical signaling molecule involved in a wide range of physiological processes.[7]

Caption: Signaling pathways for nNOS, eNOS, and iNOS.

Experimental Workflow for Determining Ki Values

The following diagram illustrates a generalized workflow for determining the Ki of a NOS inhibitor using an in vitro enzyme assay.

Caption: Workflow for NOS inhibition assay and Ki determination.

References

- 1. Substituted N-phenylisothioureas: potent inhibitors of human nitric oxide synthase with neuronal isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 6. Radiometric Ligand-Binding Assays | Revvity [revvity.com]

- 7. tocris.com [tocris.com]

Potential Research Areas for Exploring 1,4-PBIT Dihydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-PBIT dihydrobromide, chemically known as S,S'-(1,4-Phenylenebis(1,2-ethanediyl))bisisothiourea dihydrobromide, is a potent and selective inhibitor of nitric oxide synthases (NOS), with a particular preference for the inducible (iNOS) and neuronal (nNOS) isoforms over the endothelial (eNOS) isoform. This selectivity presents a compelling case for its investigation in a variety of pathological conditions where excessive nitric oxide (NO) production by iNOS and nNOS is implicated. This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, and key quantitative data. Furthermore, it details experimental protocols for assessing its biological activity and outlines promising research avenues for its future exploration in drug discovery and development.

Introduction

Nitric oxide (NO) is a ubiquitous signaling molecule involved in a vast array of physiological processes, including neurotransmission, vasodilation, and the immune response. Its synthesis is catalyzed by a family of three distinct nitric oxide synthase (NOS) isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). While constitutive NO production by nNOS and eNOS is crucial for maintaining homeostasis, the overexpression of iNOS in response to inflammatory stimuli can lead to excessive NO production, contributing to the pathophysiology of various diseases such as septic shock, inflammation, and neurodegenerative disorders.

The selective inhibition of iNOS and nNOS, while sparing the physiologically important eNOS, is a key strategy in the development of therapeutic agents for these conditions. This compound has emerged as a valuable research tool due to its potent and selective inhibitory activity against iNOS and nNOS. This guide aims to provide researchers with the necessary information to explore the full therapeutic potential of this compound.

Chemical Synthesis of this compound

The synthesis of this compound is a two-step process commencing with the preparation of the intermediate, 1,4-bis(2-bromoethyl)benzene, followed by its reaction with thiourea.

Synthesis of 1,4-bis(2-bromoethyl)benzene

Materials:

-

1,4-Bis(2-hydroxyethyl)benzene

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve 1,4-bis(2-hydroxyethyl)benzene in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus tribromide dropwise from the dropping funnel with continuous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Gently reflux the mixture for 3 hours.

-

Cool the reaction mixture to room temperature and slowly pour it over crushed ice.

-

Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent using a rotary evaporator to yield crude 1,4-bis(2-bromoethyl)benzene.

-

The crude product can be further purified by recrystallization or column chromatography.

Synthesis of S,S'-(1,4-Phenylenebis(1,2-ethanediyl))bisisothiourea dihydrobromide (this compound)

Materials:

-

1,4-Bis(2-bromoethyl)benzene

-

Thiourea

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Büchner funnel and flask

Protocol:

-

In a round-bottom flask, dissolve 1,4-bis(2-bromoethyl)benzene and a twofold molar excess of thiourea in ethanol.

-

Reflux the mixture with stirring for 24 hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Collect the white solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain S,S'-(1,4-Phenylenebis(1,2-ethanediyl))bisisothiourea dihydrobromide.

Quantitative Data

The inhibitory potency of this compound against the different NOS isoforms is a critical aspect of its biological profile. The following table summarizes the key quantitative data reported in the literature.

| Parameter | iNOS (human) | nNOS (human) | eNOS (human) | Reference |

| Ki | 7.4 nM | 16 nM | 360 nM | [1] |

| IC₅₀ (in DLD-1 cells) | 30 µM | - | - | [1] |

Note: The significantly higher IC₅₀ value in whole cells compared to the Ki value is presumed to be due to poor membrane permeability[1].

Experimental Protocols

In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol is based on the method described by Garvey et al. (1994) and measures the conversion of L-[³H]arginine to L-[³H]citrulline.

Materials:

-

Purified human iNOS, nNOS, and eNOS enzymes

-

L-[³H]Arginine

-

NADPH

-

Calmodulin (for nNOS and eNOS)

-

CaCl₂

-

Tetrahydrobiopterin (H₄B)

-

HEPES buffer (pH 7.4)

-

This compound stock solution (in buffer)

-

Dowex AG 50W-X8 resin (Na⁺ form)

-

Scintillation vials and scintillation cocktail

-

Microcentrifuge tubes

-

Water bath or incubator at 37°C

Protocol:

-

Prepare a reaction mixture containing HEPES buffer, NADPH, CaCl₂, calmodulin (for nNOS and eNOS), and H₄B.

-

Add varying concentrations of this compound to microcentrifuge tubes.

-

Initiate the reaction by adding the purified NOS enzyme and L-[³H]arginine to the tubes.

-

Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 15 minutes).

-

Terminate the reaction by adding a stop buffer containing EDTA.

-

To separate the radiolabeled L-citrulline from unreacted L-arginine, add a slurry of Dowex AG 50W-X8 resin to each tube. The resin binds to the positively charged L-arginine, while the neutral L-citrulline remains in the supernatant.

-

Centrifuge the tubes to pellet the resin.

-

Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and quantify the amount of L-[³H]citrulline using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ and Ki values.

In Vivo Lipopolysaccharide (LPS)-Induced Hypotension Model in Rats

This protocol is based on the methodology described in studies investigating the effects of NOS inhibitors on endotoxin-induced hypotension.

Materials:

-

Male Wistar rats (or other suitable strain)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Saline solution

-

Anesthetic (e.g., ketamine/xylazine)

-

Catheters for arterial and venous cannulation

-

Pressure transducer and data acquisition system

-

Syringe pumps

Protocol:

-

Anesthetize the rats and surgically implant catheters into the carotid artery (for blood pressure monitoring) and jugular vein (for drug administration).

-

Allow the animals to recover from surgery.

-

On the day of the experiment, connect the arterial catheter to a pressure transducer to record baseline mean arterial pressure (MAP).

-

Induce systemic hypotension by administering a bolus intravenous injection of LPS (e.g., 10 mg/kg).

-

After a set period of time following LPS administration (e.g., 1 hour), administer this compound (e.g., 10 mg/kg) or vehicle (saline) intravenously.

-

Continuously monitor and record the MAP for several hours to assess the effect of this compound on reversing the LPS-induced hypotension.

-

At the end of the experiment, euthanize the animals according to approved protocols.

Visualizations

Signaling Pathway of NOS Inhibition

Caption: Mechanism of this compound action on nitric oxide synthesis.

Experimental Workflow for In Vitro NOS Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory activity of 1,4-PBIT.

Logical Relationship in Selective NOS Inhibition

References

Methodological & Application

Application Notes and Protocols for 1,4-PBIT Dihydrobromide in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-PBIT dihydrobromide is a potent and selective inhibitor of nitric oxide synthase (NOS) isoforms, demonstrating significant preference for inducible NOS (iNOS) and neuronal NOS (nNOS) over endothelial NOS (eNOS). Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response.[1] The overproduction of NO by iNOS and nNOS is implicated in various inflammatory diseases, neurodegenerative disorders, and septic shock. As a selective inhibitor, this compound serves as an invaluable tool for investigating the roles of iNOS and nNOS in these conditions and for the development of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the use of this compound in a laboratory setting.

Mechanism of Action

This compound acts as a competitive inhibitor of the L-arginine binding site on both iNOS and nNOS. By occupying this site, it prevents the conversion of L-arginine to L-citrulline and the subsequent production of nitric oxide. Its selectivity is a key feature, allowing researchers to dissect the specific contributions of iNOS and nNOS in biological systems.

Data Presentation

The inhibitory activity of this compound against different NOS isoforms is summarized in the table below. This data highlights its potent and selective nature.

| Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ | Species | Reference |

| iNOS | 7.4 nM | 30 µM (in DLD-1 cells) | Human | [1] |

| nNOS | 16 nM | - | Human | [1] |

| eNOS | 360 nM | - | Human | [1] |

Note: The higher IC₅₀ value in whole cells is likely due to poor membrane permeability.[1]

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation and storage of the inhibitor are crucial for obtaining reliable and reproducible results.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Bring the vial of this compound powder to room temperature before opening.

-

To prepare a 10 mM stock solution, dissolve 4.44 mg of this compound (Formula Weight: 444.2 g/mol ) in 1 mL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term use. When stored properly, the solid compound is stable for at least four years.

In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay (Radiometric)

This protocol measures the enzymatic activity of iNOS or nNOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline. This is a direct and sensitive method to determine the inhibitory potential of this compound.[2][3]

Materials:

-

Purified recombinant human iNOS or nNOS

-

[³H]-L-arginine or [¹⁴C]-L-arginine

-

This compound stock solution

-

Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µM FAD, 10 µM FMN, and 10 µM BH₄)

-

NADPH

-

Calmodulin (for nNOS)

-

Stop Buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)

-

Dowex AG 50W-X8 resin (Na⁺ form)

-

Scintillation vials and scintillation cocktail

-

Microplate or microcentrifuge tubes

Protocol:

-

Prepare the Reaction Mixture: In a microplate or microcentrifuge tubes, prepare the reaction mixture containing the reaction buffer, NADPH (final concentration 1 mM), and either iNOS or nNOS enzyme. For nNOS, also include calmodulin (final concentration 10 µg/mL) and CaCl₂ (final concentration 2 mM).

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. Include a vehicle control (DMSO) and a positive control without inhibitor. Pre-incubate for 15 minutes at 37°C.

-

Initiate the Reaction: Start the enzymatic reaction by adding radiolabeled L-arginine (final concentration ~10-20 µM).

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop the Reaction: Terminate the reaction by adding the Stop Buffer.

-

Separation of L-citrulline: Add a slurry of Dowex AG 50W-X8 resin to each reaction tube. This resin binds to the unreacted [³H]-L-arginine, while the product, [³H]-L-citrulline, remains in the supernatant.

-

Quantification: Centrifuge the tubes to pellet the resin. Transfer the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Measurement of Nitric Oxide Production in Cell Culture (Griess Assay)

This protocol measures the accumulation of nitrite, a stable breakdown product of NO, in the cell culture supernatant. It is an indirect method to assess the inhibitory effect of this compound on cellular NOS activity.

Materials:

-

Cell line capable of producing NO (e.g., RAW 264.7 murine macrophages for iNOS, or a neuronal cell line for nNOS)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce iNOS expression in macrophages

-

This compound stock solution

-

Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard solution

-

96-well microplate

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Cell Treatment:

-

For iNOS inhibition: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression and NO production. Include appropriate controls (untreated cells, cells with stimulants only, and cells with inhibitor only).

-